molecular formula C17H18N2O3S B12622164 Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate CAS No. 918480-43-0

Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B12622164
CAS No.: 918480-43-0
M. Wt: 330.4 g/mol
InChI Key: CADHZUUYOLXHFA-UHFFFAOYSA-N
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Description

Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

  • The combination of the benzyl, thiophene-2-carbonyl, and piperazine moieties in Benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate provides a unique structural framework that enhances its biological activity and potential applications in various fields.

Properties

CAS No.

918480-43-0

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

benzyl 4-(thiophene-2-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H18N2O3S/c20-16(15-7-4-12-23-15)18-8-10-19(11-9-18)17(21)22-13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2

InChI Key

CADHZUUYOLXHFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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